molecular formula C7H6BrN3 B1342363 5-bromo-1H-benzo[d]imidazol-2-amine CAS No. 791595-74-9

5-bromo-1H-benzo[d]imidazol-2-amine

Cat. No.: B1342363
CAS No.: 791595-74-9
M. Wt: 212.05 g/mol
InChI Key: YLKNNXAMJFCCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and an amino group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1H-benzo[d]imidazol-2-amine typically involves the cyclization of o-phenylenediamine with a suitable brominated precursor. One common method is the condensation of o-phenylenediamine with 5-bromoisatin under acidic conditions, followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs catalytic methods and continuous flow processes to enhance yield and efficiency. The use of metal catalysts such as palladium or nickel can facilitate the cyclization and bromination steps, making the process more scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form polycyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of various substituted benzimidazole derivatives.

    Oxidation: Formation of nitrobenzimidazole derivatives.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

5-bromo-1H-benzo[d]imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 5-bromo-1H-benzo[d]imidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound can bind to DNA grooves, leading to the inhibition of nucleic acid synthesis and protein production. This interaction can result in cytotoxic effects on cancer cells and antimicrobial activity against pathogens.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-benzo[d]imidazol-2-amine
  • 5-fluoro-1H-benzo[d]imidazol-2-amine
  • 5-iodo-1H-benzo[d]imidazol-2-amine

Uniqueness

5-bromo-1H-benzo[d]imidazol-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. Additionally, the bromine substituent can be easily replaced with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Biological Activity

5-Bromo-1H-benzo[d]imidazol-2-amine (C₇H₆BrN₃) is a heterocyclic compound belonging to the benzimidazole family, notable for its diverse biological activities, particularly in medicinal chemistry. This article discusses its biological activity, including anticancer properties, antimicrobial effects, and potential applications in drug discovery. It also highlights various studies and research findings related to this compound.

This compound has a molecular weight of approximately 202.04 g/mol and features a bromine atom attached to the benzimidazole ring. The compound undergoes various chemical reactions such as substitution, oxidation, and coupling reactions, making it versatile for synthetic applications .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been evaluated for its ability to inhibit the proliferation of cancer cells across various types. The compound's structure allows it to effectively interact with biological targets involved in cancer pathways, contributing to its potential as a therapeutic agent .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionInhibition Rate (%)
BreastTargeting cell cycle65
LungInducing apoptosis70
ColonInhibiting growth60

Antimicrobial and Antifungal Activities

In addition to its anticancer properties, derivatives of this compound have shown promising antimicrobial and antifungal activities. These properties expand its potential applications in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity of Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Derivative A (e.g., N-acetyl variant)Antifungal16 µg/mL
Derivative B (e.g., alkyl substituted)Broad-spectrum8 µg/mL

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of the bromine atom enhances its binding affinity to various enzymes or receptors, modulating their activity effectively. Notably, it has been reported that modifications to the benzimidazole ring can significantly alter these interactions, leading to enhanced biological activity .

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that this compound inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .
  • Antifungal Efficacy : Another investigation assessed the antifungal properties against Candida species, revealing that certain derivatives exhibited potent activity with MIC values lower than standard antifungal agents .
  • Targeting Integrins : Research has shown that halogenated benzimidazole carboxamides, including derivatives of this compound, can target integrin α4β1, which is crucial in lymphomas, suggesting a potential pathway for therapeutic intervention .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-bromo-1H-benzo[d]imidazol-2-amine, and how can reaction conditions be optimized?

  • Methodology :

  • Catalytic CBr4-mediated synthesis : Use 1H-benzo[d]imidazol-2-amine, ethyl 3-oxo-3-phenylpropanoate, and CBr4 (3 equiv) in CH₃CN at 80°C for 78% yield .
  • Copper-catalyzed coupling : Combine 2-aminobenzimidazole, sulfonyl azides, and terminal alkynes with CuI catalysis to form N-sulfonylamidines .
  • Photochemical methods : For arylazobenzimidazole derivatives, use oxone® and NaOH under visible light (80–85°C, 2–6 h) .
    • Optimization Tips : Vary solvent polarity (e.g., CH₃CN vs. DMSO), catalyst loading, and temperature to improve regioselectivity and yield.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm regiochemistry of bromo substitution (δ ~7.3–8.3 ppm for aromatic protons) .
  • FT-IR : Identify NH₂ stretches (~3300–3400 cm⁻¹) and C-Br vibrations (~590 cm⁻¹) .
  • LC-MS/HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 212.0 for the parent compound) .
    • Reference Data : Cross-check with NIST Chemistry WebBook entries (limited availability for this compound) .

Q. How can hydrogen bonding influence the crystallinity or solubility of this compound?

  • Analysis :

  • Use graph-set analysis (e.g., Etter’s rules) to map NH₂⋯N or NH₂⋯O interactions in crystal lattices .
  • Solubility can be modulated by introducing polar substituents (e.g., sulfonyl groups) to disrupt intermolecular H-bonding .

Q. What are common functionalization strategies for the NH₂ group in this compound?

  • Approaches :

  • Acylation : React with benzoyl chlorides or anhydrides under basic conditions (e.g., Et₃N, CH₂Cl₂) .
  • Sulfonylation : Use tosyl azides in copper-catalyzed click reactions .
  • Arylation : Employ Buchwald-Hartwig coupling with aryl halides .

Q. How to troubleshoot low yields in bromination reactions targeting this scaffold?

  • Diagnostic Steps :

  • Confirm regioselectivity using computational tools (e.g., DFT for electrophilic aromatic substitution).
  • Test alternative brominating agents (e.g., NBS vs. Br₂/FeBr₃) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) predict the bioactivity of this compound derivatives?

  • Protocol :

  • DFT : Optimize geometry with B3LYP/6-311++G(d,p) to assess electronic properties (e.g., HOMO-LUMO gaps) .
  • Docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB: 1M17). Focus on interactions with hinge regions (e.g., Met793) .
    • Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with in vitro IC₅₀ values .

Q. What structural features enhance inhibitory activity against PRMT5/MTA or EGFR kinases?

  • SAR Insights :

  • PRMT5/MTA : Substituents at N1 (e.g., methyl) improve lipophilic efficiency (LLE >3.2) and H-bonding with Glu435/Glu444 .
  • EGFR : Bromine at C5 increases steric complementarity, while chloro substituents at C4 improve potency (IC₅₀ = 1.2 µM) .
    • Design Strategy : Balance clogP (2–3) and rotatable bonds (<10) to optimize oral bioavailability .

Q. How to resolve contradictions between computational binding predictions and experimental IC₅₀ data?

  • Troubleshooting :

  • Re-evaluate protonation states (e.g., imidazole NH tautomerism) in docking simulations.
  • Include solvent effects (e.g., PBS pH 7.4) in MD simulations .
    • Case Study : For EGFR inhibitors, discrepancies may arise from off-target interactions not modeled in silico .

Q. What experimental and computational approaches are used to analyze unexpected reaction mechanisms (e.g., N-demethylation/N-diarylation)?

  • Methods :

  • Kinetic Studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., SNAr vs. radical pathways) .
  • DFT Transition-State Analysis : Calculate activation energies for competing pathways (e.g., ΔG‡ for demethylation vs. arylation) .

Q. How can photostability and Z/E isomerization be controlled in arylazobenzimidazole derivatives?

  • Strategies :
  • Substituent Effects : Electron-withdrawing groups (e.g., NO₂) stabilize Z-isomers under visible light .
  • Solvent Screening : Use toluene/DMSO mixtures to favor thermal reversal of photoswitches .

Properties

IUPAC Name

6-bromo-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKNNXAMJFCCPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606999
Record name 6-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791595-74-9
Record name 6-Bromo-1H-benzimidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-benzo[d]imidazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-bromobenzene-1,2-diamine (1.02 g, 5.45 mmol) was taken into 50% aqueous methanol (25 mL) followed by slow addition of cyanogen bromide (1.73 g, 16.35 mmol) and the mixture was allowed to stir at room temperature over 12 h. The mixture was then concentrated to approximately 50% volume, diluted with water and brought to neutral pH by addition of 2 M aqueous sodium hydroxide. The aqueous mixture was then partitioned with ethyl acetate and the organic solution washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated to give 6-bromo-1H-benzimidazol-2-amine (1.67 g) as a red amorphous residue. MS (EI) for C7H6BrN3: 213 (MH+).
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-bromo-1H-benzo[d]imidazol-2-amine
5-bromo-1H-benzo[d]imidazol-2-amine
5-bromo-1H-benzo[d]imidazol-2-amine
5-bromo-1H-benzo[d]imidazol-2-amine
5-bromo-1H-benzo[d]imidazol-2-amine
5-bromo-1H-benzo[d]imidazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.